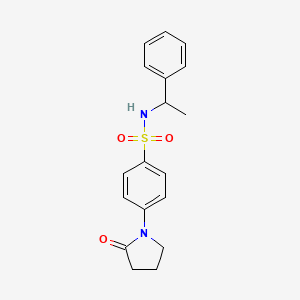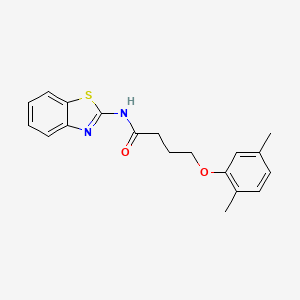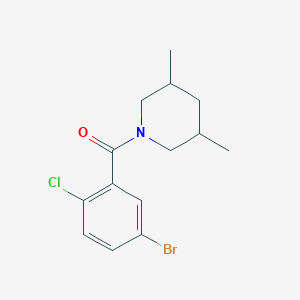
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzenesulfonamide
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPB-9195 belongs to the class of sulfonamide compounds and has been shown to possess various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of OPB-9195 is not fully understood, but it is believed to inhibit the activity of specific enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes, including cancer cell growth and inflammation. By inhibiting these enzymes, OPB-9195 can prevent the progression of diseases.
Biochemical and Physiological Effects
OPB-9195 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, OPB-9195 has been studied for its effect on angiogenesis, the process by which new blood vessels are formed. OPB-9195 has been shown to inhibit angiogenesis, which is important in preventing the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-9195 has several advantages as a compound for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, it has been extensively studied and has shown promising results in various therapeutic applications. However, there are also some limitations to using OPB-9195 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on OPB-9195. One area of interest is its potential use in combination therapy for cancer treatment. OPB-9195 has been shown to enhance the effectiveness of other cancer drugs, making it a promising candidate for combination therapy. Additionally, more research is needed to fully understand the mechanism of action of OPB-9195 and its effects on specific enzymes. This understanding could lead to the development of more targeted therapies for various diseases. Finally, more research is needed to explore the potential side effects of OPB-9195 and its safety profile in humans.
Conclusion
OPB-9195 is a promising compound that has shown potential in various therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to possess various biochemical and physiological effects. Future research on OPB-9195 could lead to the development of more effective and targeted therapies for various diseases.
Aplicaciones Científicas De Investigación
OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. OPB-9195 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, OPB-9195 has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(15-6-3-2-4-7-15)19-24(22,23)17-11-9-16(10-12-17)20-13-5-8-18(20)21/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIIEFIBLXLGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-ethyl-1H-pyrazol-5-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4706104.png)

![7-(1-methylethylidene)-3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4706114.png)
![N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)

![3-bromo-N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706127.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4706139.png)


![2-{1-(3-methylbutyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4706151.png)

![3-[5-hydroxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4706167.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]acetamide](/img/structure/B4706189.png)
